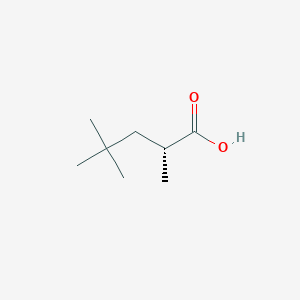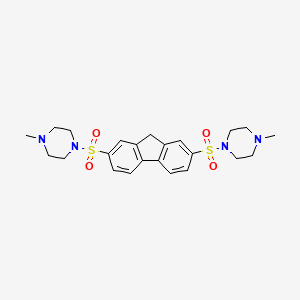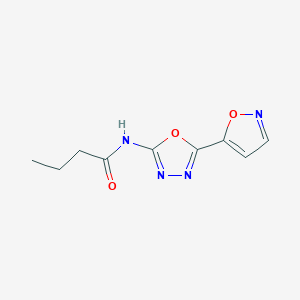
(2R)-2,4,4-Trimethylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2,4,4-Trimethylpentanoic acid: is an organic compound with the molecular formula C8H16O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a carboxylic acid, characterized by the presence of a carboxyl group (-COOH) attached to a carbon atom. The (2R) configuration indicates the specific spatial arrangement of the atoms around the chiral center, following the Cahn-Ingold-Prelog priority rules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2,4,4-Trimethylpentanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2,4,4-trimethylpentan-2-ol, followed by oxidation to introduce the carboxyl group. The reaction conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide for the alkylation step, and oxidizing agents such as potassium permanganate or chromium trioxide for the oxidation step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could be the catalytic hydrogenation of a suitable precursor, followed by oxidation. Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used for hydrogenation reactions. The oxidation step can be carried out using industrial oxidants like oxygen or air in the presence of a catalyst.
Analyse Des Réactions Chimiques
Types of Reactions: (2R)-2,4,4-Trimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form carbon dioxide and water under strong oxidative conditions.
Reduction: The carboxylic acid can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The hydrogen atom of the carboxyl group can be substituted with other groups, such as alkyl or aryl groups, through esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or oxygen (O2) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3), or catalytic hydrogenation.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.
Major Products:
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: 2,4,4-Trimethylpentanol.
Substitution: Esters or amides, depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: (2R)-2,4,4-Trimethylpentanoic acid is used as a chiral building block in organic synthesis. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a reference compound for studying enzyme-catalyzed reactions involving carboxylic acids. It can also serve as a model compound for investigating the metabolic pathways of branched-chain fatty acids.
Medicine: The compound’s derivatives may have potential therapeutic applications. For example, esters or amides of this compound could be explored for their pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of specialty chemicals, including flavors, fragrances, and polymers
Mécanisme D'action
The mechanism of action of (2R)-2,4,4-Trimethylpentanoic acid depends on its specific application. In enzymatic reactions, the compound may act as a substrate, inhibitor, or activator, interacting with the active site of the enzyme. The carboxyl group can form hydrogen bonds or ionic interactions with amino acid residues in the enzyme’s active site, influencing the enzyme’s activity.
In pharmacological applications, derivatives of this compound may interact with molecular targets such as receptors, enzymes, or ion channels. The specific interactions depend on the structure of the derivative and the nature of the target.
Comparaison Avec Des Composés Similaires
2,4,4-Trimethylpentanoic acid: The non-chiral version of the compound.
2,2,4-Trimethylpentanoic acid: A structural isomer with different branching.
2,4,4-Trimethylhexanoic acid: A homologous compound with an additional carbon atom.
Uniqueness: (2R)-2,4,4-Trimethylpentanoic acid is unique due to its chiral center, which imparts specific stereochemical properties. This chirality is crucial for applications requiring enantiomerically pure compounds, such as in pharmaceuticals and agrochemicals. The presence of three methyl groups on the pentanoic acid backbone also provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules.
Propriétés
IUPAC Name |
(2R)-2,4,4-trimethylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-6(7(9)10)5-8(2,3)4/h6H,5H2,1-4H3,(H,9,10)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXFTQSKZMNLSA-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{4-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B2623103.png)
![2-[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2623107.png)


![2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B2623110.png)

![N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2623114.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2623115.png)


![8-(2,3-dimethylphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2623121.png)



